An In-depth Technical Guide to the Physicochemical Properties of 4,8-Dimethylquinolin-2-ol
An In-depth Technical Guide to the Physicochemical Properties of 4,8-Dimethylquinolin-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,8-Dimethylquinolin-2-ol, a heterocyclic organic compound, belongs to the quinolinone class of molecules. The quinoline scaffold is a significant pharmacophore in drug discovery, exhibiting a wide range of biological activities. Understanding the physicochemical properties of its derivatives, such as 4,8-Dimethylquinolin-2-ol, is fundamental for predicting their pharmacokinetic and pharmacodynamic behavior, including absorption, distribution, metabolism, excretion, and toxicity (ADMET). This technical guide provides a comprehensive overview of the known physicochemical properties of 4,8-Dimethylquinolin-2-ol, alongside detailed experimental protocols for the determination of key parameters.
Core Physicochemical Data
The fundamental physicochemical properties of 4,8-Dimethylquinolin-2-ol are summarized in the table below. These values are essential for the initial characterization and assessment of the compound in a research and development setting.
| Property | Value | Source |
| IUPAC Name | 4,8-dimethyl-1H-quinolin-2-one | [1][2] |
| CAS Number | 5349-78-0 | [1][2] |
| Molecular Formula | C₁₁H₁₁NO | [1][2] |
| Molecular Weight | 173.21 g/mol | [1] |
| Melting Point | 219 - 221 °C | [1] |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available | |
| logP | Data not available |
Experimental Protocols
Detailed methodologies for the experimental determination of the key physicochemical properties of 4,8-Dimethylquinolin-2-ol are provided below. These protocols are based on standard laboratory techniques for organic compounds.
Melting Point Determination (Capillary Method)
The melting point is a crucial indicator of purity for a solid compound.
Methodology:
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Sample Preparation: A small amount of finely powdered, dry 4,8-Dimethylquinolin-2-ol is packed into a capillary tube to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a melting point apparatus, which is equipped with a calibrated thermometer or a digital temperature sensor.
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Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating rate (1-2 °C per minute) near the expected melting point.
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Observation: The temperature at which the first liquid droplet appears is recorded as the onset of melting. The temperature at which the last solid crystal disappears is recorded as the completion of melting. The range between these two temperatures is the melting point range. For a pure compound, this range is typically narrow (0.5-2 °C).
Solubility Determination (Shake-Flask Method)
Understanding the solubility of a compound in various solvents is critical for formulation development and for designing biological assays.
Methodology:
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Solvent Selection: A range of pharmaceutically relevant solvents should be tested, including water, buffered aqueous solutions (e.g., pH 5.0, 7.4, 9.0), ethanol, methanol, and dimethyl sulfoxide (DMSO).
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Equilibration: An excess amount of solid 4,8-Dimethylquinolin-2-ol is added to a known volume of each solvent in a sealed vial. The vials are then agitated in a constant temperature water bath (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: After equilibration, the suspension is allowed to settle, or is centrifuged/filtered to separate the undissolved solid from the saturated solution.
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Quantification: The concentration of 4,8-Dimethylquinolin-2-ol in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.
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Calculation: The solubility is expressed as mass per unit volume (e.g., mg/mL) or molarity (mol/L).
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is a critical determinant of a drug's ionization state at different physiological pH values.
Methodology:
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Sample Preparation: A precise amount of 4,8-Dimethylquinolin-2-ol is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
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Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
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Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), added in small, precise increments.
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Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.
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Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the half-equivalence point.
logP Determination (Shake-Flask Method)
The logarithm of the partition coefficient (logP) between n-octanol and water is a widely used measure of a compound's lipophilicity, which influences its membrane permeability and interaction with biological targets.
Methodology:
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Phase Preparation: n-Octanol and a buffered aqueous solution (typically pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.
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Partitioning: A known amount of 4,8-Dimethylquinolin-2-ol is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel or vial.
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Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases and then allowed to stand for complete phase separation.
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Quantification: The concentration of 4,8-Dimethylquinolin-2-ol in both the n-octanol and the aqueous phases is determined using a suitable analytical technique like HPLC-UV.
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Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the determination of the key physicochemical properties of 4,8-Dimethylquinolin-2-ol.
Conclusion
This technical guide has presented the available physicochemical data for 4,8-Dimethylquinolin-2-ol and provided detailed experimental protocols for the determination of its melting point, solubility, pKa, and logP. The provided workflow diagram offers a clear visual representation of the experimental processes. While some experimental values are not yet publicly available, the methodologies outlined here provide a robust framework for researchers to generate this critical data, thereby facilitating the advancement of research and development involving this and similar quinolinone derivatives. Accurate and comprehensive physicochemical characterization is an indispensable step in the journey of a compound from discovery to potential therapeutic application.
